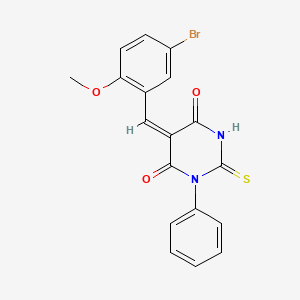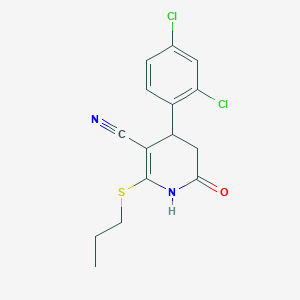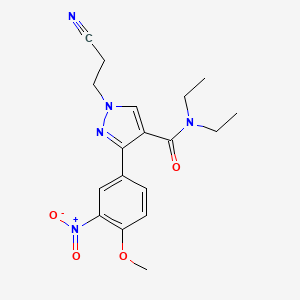![molecular formula C22H15BrN2OS B5203094 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for converting glutamine to glutamate, which is an important process in cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
作用机制
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of GLS, thereby inhibiting its activity. This leads to a decrease in the conversion of glutamine to glutamate, which is essential for cancer cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of glutamate and increase the levels of glutamine. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
实验室实验的优点和局限性
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to selectively target cancer cells, while sparing normal cells. However, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has poor pharmacokinetic properties, which can limit its effectiveness as a drug.
未来方向
There are several future directions for the study of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective GLS inhibitors. Another area of research is the study of the combination of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide with other anticancer drugs. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in combination with immunotherapy. Finally, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in other diseases, such as neurodegenerative disorders.
合成方法
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This is followed by the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenylacetylene to form 4-bromo-N-(2-phenylethynyl)benzamide. Finally, the addition of carbonothioyl chloride to 4-bromo-N-(2-phenylethynyl)benzamide results in the formation of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can selectively inhibit GLS in cancer cells, leading to a decrease in cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and etoposide. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
属性
IUPAC Name |
4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPGUEUKPRDILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(phenylethynyl)phenyl]carbamothioyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
